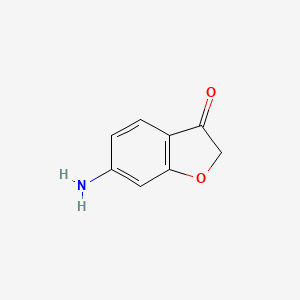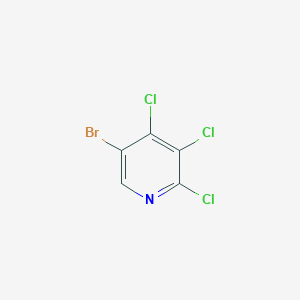
2-(Methylamino)-4,6-pyrimidinediol
Descripción general
Descripción
2-(Methylamino)-4,6-pyrimidinediol (MAPD) is an organic compound with a structure consisting of a nitrogen atom connected to two methyl groups and two hydroxyl groups. It is a colorless, water-soluble compound, and has been studied for its potential use in various scientific and medical applications.
Aplicaciones Científicas De Investigación
2-(Methylamino)-4,6-pyrimidinediol has been studied for its potential use in various scientific and medical applications. It has been used as a substrate for enzymatic reactions, as a reagent for the synthesis of peptides, and as a stabilizer for proteins. Additionally, it has been used as a ligand for the binding of metal ions, as a chelating agent, and as a catalyst for organic reactions.
Mecanismo De Acción
The mechanism of action of 2-(Methylamino)-4,6-pyrimidinediol is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and forming complexes, which can then be used in various biochemical and physiological processes. Additionally, it is believed to act as a substrate for enzymatic reactions, and as a stabilizer for proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to be involved in the regulation of protein folding and stability, as well as in the regulation of enzyme activity. Additionally, it has been shown to be involved in the regulation of cell metabolism and cell signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(Methylamino)-4,6-pyrimidinediol in laboratory experiments include its low cost, its water solubility, and its stability. Additionally, it has been shown to be non-toxic and to have a low reactivity. However, one of the limitations of using this compound in laboratory experiments is its low solubility in organic solvents, which can make it difficult to use in certain types of experiments.
Direcciones Futuras
There are a number of potential future directions for the use of 2-(Methylamino)-4,6-pyrimidinediol in scientific and medical research. These include its use as a chelating agent for the binding of metal ions, its use as a substrate for enzymatic reactions, its use as a stabilizer for proteins, its use in the regulation of protein folding and stability, its use in the regulation of enzyme activity, its use in the regulation of cell metabolism and cell signaling pathways, and its use in the development of new drugs. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as to develop new methods for its synthesis and use in laboratory experiments.
Propiedades
IUPAC Name |
4-hydroxy-2-(methylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-6-5-7-3(9)2-4(10)8-5/h2H,1H3,(H3,6,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPRMTYXTLBUREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CC(=O)N1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[11-(Aminooxy)undecyl]trimethoxysilane](/img/structure/B3332088.png)

![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22S,34S,37R,40R,52S)-5,32-dichloro-22-(dimethylamino)-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid](/img/structure/B3332097.png)



![6,6-Dimethylbicyclo[3.1.1]heptane-2,4-dione](/img/structure/B3332133.png)




![7-Methyl-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3332173.png)
